molecular formula C11H10FN3O4S B14976871 N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14976871
M. Wt: 299.28 g/mol
InChI Key: AATQSTCVHWGDRQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a pyrimidine-sulfonamide hybrid compound characterized by a dihydropyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonamide moiety at position 5 linked to a 2-fluorophenyl ring. Its molecular formula is C₁₁H₁₀FN₃O₄S, with a molecular weight of 299.28 g/mol (estimated based on analogs in and ). The sulfonamide and hydroxy groups contribute to its hydrogen-bonding capacity, influencing solubility and crystallinity. Pyrimidine-sulfonamide derivatives are studied for diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

Molecular Formula

C11H10FN3O4S

Molecular Weight

299.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-5-3-2-4-7(8)12/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

AATQSTCVHWGDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with variations in substituent groups or positions, highlighting key physicochemical and structural differences.

N-(4-Fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

  • Molecular Formula : C₁₁H₁₀FN₃O₄S
  • Molecular Weight : 299.28 g/mol
  • Key Differences : Fluorine substituent at the para-position of the phenyl ring.
  • Properties :
    • logP : 0.057 (indicative of moderate lipophilicity)
    • pKa : 0.47 (suggesting strong acidity due to sulfonamide and hydroxy groups)
    • Water Solubility (LogSw) : -2.26 (poor aqueous solubility) .

N-(2,5-Dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 309.34 g/mol
  • Key Differences : Methyl groups at the ortho- and para-positions of the phenyl ring.
  • Properties :
    • logP : Higher than the fluorinated analogs due to increased hydrophobicity from methyl groups.
    • Solubility : Likely reduced compared to fluorinated derivatives.

2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Molecular Formula : C₁₇H₁₉N₃O₂S
  • Molecular Weight : 329.42 g/mol
  • Key Differences : Sulfanyl (S-) linker instead of sulfonamide, allyl substituent at position 5, and acetamide group.
  • Properties :
    • pKa : 7.83 (less acidic than sulfonamide analogs)
    • logP : Higher due to the allyl and methylphenyl groups.
  • Structural Impact : The sulfanyl group reduces hydrogen-bonding capacity compared to sulfonamides, while the allyl substituent may enhance reactivity or conformational flexibility .

Table 1. Comparative Data for Pyrimidine-Sulfonamide Analogs

Compound Name Molecular Formula Mol. Weight (g/mol) logP pKa Key Substituents
Target Compound (2-fluorophenyl) C₁₁H₁₀FN₃O₄S 299.28 ~0.06 ~0.5 2-fluoro, sulfonamide
4-Fluorophenyl analog C₁₁H₁₀FN₃O₄S 299.28 0.057 0.47 4-fluoro, sulfonamide
2,5-Dimethylphenyl analog C₁₃H₁₅N₃O₄S 309.34 >1.0 N/A 2,5-dimethyl, sulfonamide
Allyl-sulfanyl analog C₁₇H₁₉N₃O₂S 329.42 N/A 7.83 Allyl, sulfanyl, acetamide

Research Findings and Structural Insights

  • Crystallography and Hydrogen Bonding :

    • Fluorophenyl-substituted pyrimidines exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing six-membered rings. Substituent position (ortho vs. para) alters dihedral angles between the pyrimidine core and aryl groups, impacting crystal packing. For example, ortho-substituents may induce greater torsional strain compared to para-analogs .
    • In the 4-fluorophenyl analog, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, forming polymeric chains .
  • Biological Activity Correlations: Pyrimidine derivatives with electron-withdrawing groups (e.g., -F) show enhanced antimicrobial activity compared to alkyl-substituted analogs. The 2-fluorophenyl group in the target compound may improve membrane permeability due to its moderate logP .

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